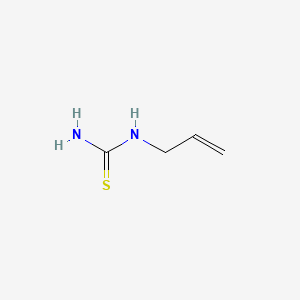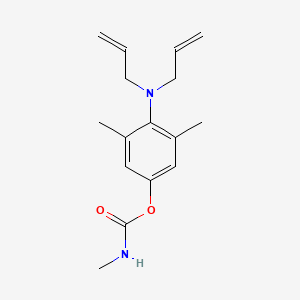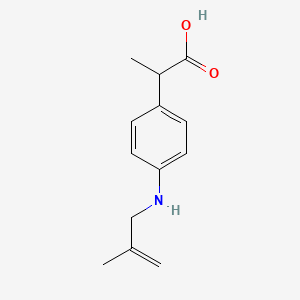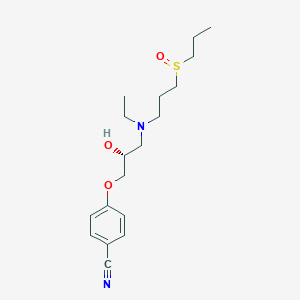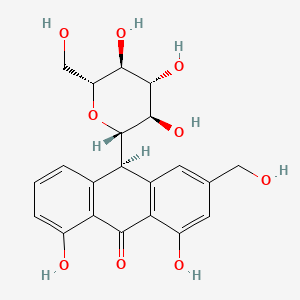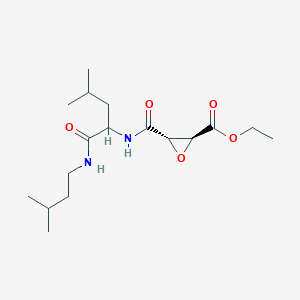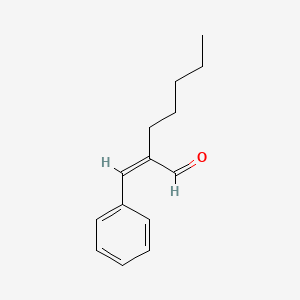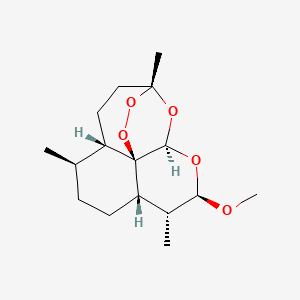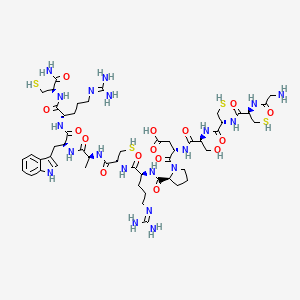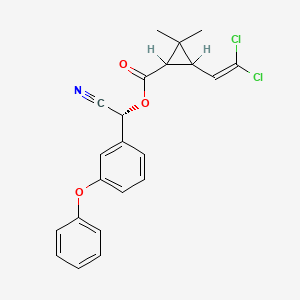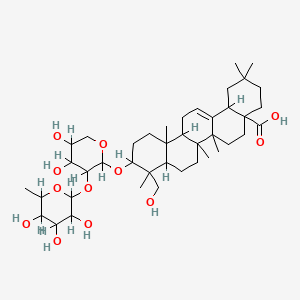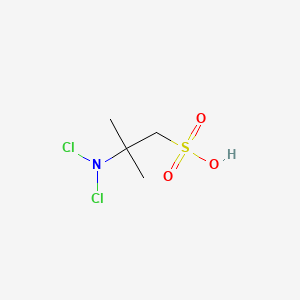
Auriclosene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has been investigated for its broad-spectrum antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria . Auriclosene has been used in clinical trials for the treatment of various infections, including impetigo, bacterial conjunctivitis, asymptomatic bacteriuria, and adenoviral conjunctivitis .
Preparation Methods
Auriclosene can be synthesized through the chlorination of 2,2-dimethyltaurine. The reaction involves the use of chlorine gas under controlled conditions to introduce the dichloroamino group into the taurine molecule . Industrial production methods typically involve the use of large-scale reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Auriclosene undergoes several types of chemical reactions, including:
Reduction: Under certain conditions, this compound can be reduced to its corresponding amine derivative.
Substitution: This compound can participate in substitution reactions where the dichloroamino group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Auriclosene has a wide range of scientific research applications:
Chemistry: This compound is used as a reagent in various chemical reactions due to its oxidizing properties.
Medicine: This compound has been investigated in clinical trials for the treatment of infections such as bacterial conjunctivitis and impetigo
Industry: This compound is used in the formulation of antimicrobial solutions for medical devices, such as urinary catheters, to prevent bacterial colonization and biofilm formation
Mechanism of Action
The mechanism of action of auriclosene involves the release of reactive chlorine species, which exert their antimicrobial effects through oxidative damage . When this compound comes into contact with microbial cells, it disrupts the cell walls, leading to cell lysis and death . This oxidative process is non-specific, meaning it does not target specific cellular components but rather induces a wide range of oxidative injuries that collectively result in the eradication of the pathogen . This compound is also effective against biofilms, as it can penetrate the extracellular matrix and kill embedded microorganisms .
Comparison with Similar Compounds
Auriclosene is part of a novel class of synthetic analogues of N-chlorotaurine, an antimicrobial and anti-inflammatory oxidant produced by activated human granulocytes and monocytes . Similar compounds include:
N-chlorotaurine: A naturally occurring chlorinated amino acid with antimicrobial properties.
N-bromotaurine: Another halogenated taurine derivative with similar antimicrobial activity.
This compound is unique in its broad-spectrum activity and its ability to target biofilms, making it a promising candidate for the treatment of infections that are resistant to conventional antibiotics .
Properties
CAS No. |
846056-87-9 |
|---|---|
Molecular Formula |
C4H9Cl2NO3S |
Molecular Weight |
222.09 g/mol |
IUPAC Name |
2-(dichloroamino)-2-methylpropane-1-sulfonic acid |
InChI |
InChI=1S/C4H9Cl2NO3S/c1-4(2,7(5)6)3-11(8,9)10/h3H2,1-2H3,(H,8,9,10) |
InChI Key |
QYNRGGHZWCUZLK-UHFFFAOYSA-N |
SMILES |
CC(C)(CS(=O)(=O)O)N(Cl)Cl |
Canonical SMILES |
CC(C)(CS(=O)(=O)O)N(Cl)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
846056-87-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NVC-422; NVC 422; NVC422; CD07223; CD-07223; CD 07223; Auriclosene. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


